molecular formula C15H18N4O4 B12961011 (2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12961011
M. Wt: 318.33 g/mol
InChI Key: FFIKXEFPABQZHN-QGMIFYJMSA-N
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Description

The compound (2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[64002,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule with a unique structure It features a tetrazatricyclo framework, which is a rare and interesting structural motif in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrazatricyclo framework and the subsequent functionalization to introduce the hydroxymethyl and oxolane groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to streamline the process. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis would be a key consideration.

Chemical Reactions Analysis

Types of Reactions

The compound (2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to introduce additional hydrogen atoms into the structure.

    Substitution: The tetrazatricyclo framework can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could lead to a more saturated version of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, the compound’s potential bioactivity makes it a candidate for drug development. Its ability to interact with biological molecules could lead to the discovery of new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential as a pharmaceutical agent. Its unique structure may allow it to target specific biological pathways, making it useful in the treatment of various diseases.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its complex structure could impart desirable characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol: This compound itself is unique due to its specific stereochemistry and functional groups.

    Other Tetrazatricyclo Compounds: Compounds with similar tetrazatricyclo frameworks but different functional groups can be compared to highlight the unique properties of the target compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of stereochemistry and functional groups. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H18N4O4/c1-7-10-11-8(3-4-18(11)2)19(14(10)17-6-16-7)15-13(22)12(21)9(5-20)23-15/h3-4,6,9,12-13,15,20-22H,5H2,1-2H3/t9-,12-,13-,15-/m1/s1

InChI Key

FFIKXEFPABQZHN-QGMIFYJMSA-N

Isomeric SMILES

CC1=C2C3=C(C=CN3C)N(C2=NC=N1)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

CC1=C2C3=C(C=CN3C)N(C2=NC=N1)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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